4-[(Benzyloxy)methyl]-2H-1,2,3-triazole
Description
Significance of the 1,2,3-Triazole Moiety in Organic Synthesis and Advanced Materials Science
The 1,2,3-triazole ring system is a five-membered heterocyclic compound containing three nitrogen and two carbon atoms. chemijournal.comfrontiersin.org This structural motif is of substantial interest in medicinal chemistry, organic synthesis, and materials science due to its unique chemical properties and versatile applications. chemijournal.comnih.govwisdomlib.org The triazole ring is aromatic, with all its atoms being sp2 hybridized, and it possesses a significant dipole moment, which contributes to its ability to engage in various intermolecular interactions. tandfonline.com
In organic synthesis, the 1,2,3-triazole core serves as a stable and reliable building block. ijpsjournal.com Its formation, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. chemijournal.comfrontiersin.org This has revolutionized the synthesis of complex molecules, making 1,2,3-triazoles crucial linkers in drug discovery, bioconjugation, and polymer chemistry. chemijournal.com
The applications of 1,2,3-triazole derivatives are extensive. In medicinal chemistry, they are recognized as pharmacophores that can interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govwisdomlib.orgtandfonline.comnih.gov Several FDA-approved drugs, such as the antibiotic tazobactam (B1681243) and the cephalosporin (B10832234) cefatrizine, contain the 1,2,3-triazole moiety. frontiersin.orgacs.org In materials science, the ability of the triazole ring to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage and catalysis. chemijournal.com They are also used as corrosion inhibitors and in the development of agrochemicals and dyes. nih.govijpsjournal.com
Structural Classification and Nomenclature of 1,2,3-Triazoles, with Focus on 4-Substituted Analogues
The molecular formula for triazole is C₂H₃N₃. nih.gov There are two primary isomers of triazole: 1,2,3-triazole and 1,2,4-triazole, which differ in the arrangement of their three nitrogen atoms within the five-membered ring. frontiersin.orgnih.govnih.gov The 1,2,3-triazole itself exists in two tautomeric forms: the 1H- and 2H-isomers, which are in equilibrium. nih.govacs.org In aqueous solution, the 2H-tautomer is generally the major form. nih.govacs.org
Substituted 1,2,3-triazoles are classified based on the position of the substituents on the ring. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne can produce two different regioisomers: 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. frontiersin.org The development of copper(I)-catalyzed conditions (CuAAC) provides high regioselectivity, almost exclusively yielding the 1,4-disubstituted product. nih.govnih.gov Ruthenium-catalyzed reactions, on the other hand, typically yield the 1,5-disubstituted isomer.
Nomenclature for these compounds follows standard IUPAC rules. The positions on the ring are numbered, starting from one of the nitrogen atoms. For 4-substituted analogues, the substituent is located on the carbon atom at position 4. For example, in 1,4-disubstituted 1,2,3-triazoles, substituents are present at the nitrogen in position 1 and the carbon in position 4. nih.gov The compound of interest in this article, 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole, specifies the substituent at position 4 and indicates that the hydrogen atom is on the nitrogen at position 2 (the 2H-tautomer).
Table 1: Isomers of Triazole
| Isomer | Description | Tautomeric Forms |
|---|---|---|
| 1,2,3-Triazole | Three adjacent nitrogen atoms | 1H-1,2,3-triazole, 2H-1,2,3-triazole |
| 1,2,4-Triazole | Nitrogen atoms at positions 1, 2, and 4 | 1H-1,2,4-triazole, 4H-1,2,4-triazole |
Overview of the Chemical Compound this compound within the Context of Benzyloxy-Substituted Triazoles
The chemical compound this compound belongs to the class of benzyloxy-substituted triazoles. This class is characterized by the presence of a benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom) attached to the triazole core, either directly or via a linker. The benzyloxy group is a common feature in medicinal chemistry, often introduced to modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets. smolecule.com
While specific research findings on this compound itself are not extensively detailed in the provided search results, its structure can be understood by breaking it down:
1,2,3-Triazole Core : The central heterocyclic ring. The "2H" indicates the tautomeric form where the hydrogen is attached to the nitrogen at the 2-position.
Methyl Group at Position 4 : A -CH₂- group is attached to the carbon atom at position 4 of the triazole ring.
Benzyloxy Group : A C₆H₅CH₂O- group is attached to this methyl group.
The unique combination of the triazole ring with a benzyloxy substituent is explored in various derivatives for potential pharmacological applications. smolecule.com For instance, related structures like 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol and benzylic 1,2,3-triazole-4-carboxamides have been synthesized and investigated for anti-inflammatory, anticancer, and antifungal activities. smolecule.comscielo.org.mx The presence of the benzyloxy moiety in these molecules is often crucial for their biological efficacy. smolecule.com The compound 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole is another example of a benzyloxy-substituted triazole documented in chemical databases. nih.gov The properties and potential applications of this compound would likely be explored within similar contexts, leveraging the established biological relevance of both the 1,2,3-triazole core and the benzyloxy pharmacophore.
Table 2: Physicochemical Properties of 1H-1,2,3-Triazole (Parent Compound)
| Property | Value |
|---|---|
| Chemical Formula | C₂H₃N₃ wikipedia.org |
| Molar Mass | 69.065 g/mol wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Melting Point | 23 to 25 °C wikipedia.org |
| Boiling Point | 203 °C wikipedia.org |
| Solubility in Water | Very soluble wikipedia.org |
Historical Context of Triazole Chemistry and Development of Key Synthetic Methodologies
The history of triazole chemistry dates back to the late 19th century, with the name "triazole" first being used by Bladin in 1885. nih.govijpsjournal.com However, the development of synthetic methodologies, particularly for the 1,2,3-triazole isomer, gained significant momentum throughout the 20th century.
A foundational moment in 1,2,3-triazole synthesis was the work of Arthur Hantzsch and later, Rolf Huisgen. Huisgen described the mechanism of the 1,3-dipolar cycloaddition between azides and alkynes in the 1960s. chemijournal.comfrontiersin.org This thermal reaction, while effective, often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility. frontiersin.orgnih.gov
A major breakthrough occurred around the turn of the 21st century with the independent discovery by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org This reaction, a cornerstone of "click chemistry," proceeds under mild, often aqueous, conditions with high efficiency and, crucially, high regioselectivity, affording the 1,4-disubstituted 1,2,3-triazole. frontiersin.orgnih.gov This development dramatically increased the accessibility and application of 1,2,3-triazoles in various scientific fields. chemijournal.com
Alongside the CuAAC, other methods have been developed to access different substitution patterns. Ruthenium-catalyzed cycloadditions, for example, selectively produce the 1,5-disubstituted isomers. Metal-free and organocatalytic approaches have also emerged, broadening the scope and applicability of 1,2,3-triazole synthesis. nih.gov This continuous evolution of synthetic strategies underscores the enduring importance of the triazole scaffold in modern chemistry. frontiersin.org
Structure
3D Structure
Properties
CAS No. |
796034-32-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)-2H-triazole |
InChI |
InChI=1S/C10H11N3O/c1-2-4-9(5-3-1)7-14-8-10-6-11-13-12-10/h1-6H,7-8H2,(H,11,12,13) |
InChI Key |
LFLLVPOPEKUFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Chemical Compound
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Synthetic Route
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction's popularity stems from its high efficiency, mild reaction conditions, and exceptional regioselectivity. The synthesis of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole via CuAAC involves the reaction of an azide (B81097) with a terminal alkyne.
Mechanism and Regioselectivity Considerations for 1,4-Disubstituted 1,2,3-Triazoles
The uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically alters the reaction mechanism, leading to a significant rate acceleration and exclusive formation of the 1,4-disubstituted product.
The catalytic cycle is thought to involve the following key steps:
Formation of a Copper-Acetylide Intermediate : The copper(I) catalyst reacts with the terminal alkyne, in this case, a propargyl ether, to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal alkyne proton, facilitating this step.
Coordination and Cyclization : The azide then coordinates to the copper-acetylide complex. This is followed by a stepwise process where the azide attacks the alkyne, leading to the formation of a six-membered copper-containing intermediate.
Rearrangement and Protonolysis : This intermediate then rearranges to form the copper-triazolide, which upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.
This mechanism ensures the high regioselectivity observed in CuAAC reactions, as the formation of the 1,4-isomer is kinetically favored. Density functional theory (DFT) studies have supported a stepwise mechanism over a concerted one, highlighting the role of the copper catalyst in lowering the activation energy compared to the uncatalyzed reaction.
Precursor Synthesis: Azide and Alkyne Components bearing Benzyloxy and Methylene (B1212753) Linkages
The synthesis of this compound via CuAAC requires two key precursors: an azide and an alkyne.
Azide Component : For the synthesis of the target compound where the substituent is on the triazole nitrogen, benzyl (B1604629) azide is a common precursor. Benzyl azide can be synthesized from benzyl halides (e.g., benzyl bromide) by nucleophilic substitution with sodium azide. Alternatively, it can be generated in situ to avoid handling the potentially hazardous organic azide.
Alkyne Component : The alkyne precursor is propargyl benzyl ether. This can be prepared by the Williamson ether synthesis, reacting propargyl alcohol with a benzyl halide in the presence of a base. Another approach involves the reaction of propargyl bromide with benzyl alcohol.
Catalytic Systems and Reaction Conditions in CuAAC for the Chemical Compound
A variety of catalytic systems and reaction conditions have been developed for the CuAAC reaction, offering flexibility and optimization for specific substrates.
Commonly used copper(I) sources include:
Copper(I) salts : Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are frequently used directly.
In situ reduction of Copper(II) salts : A popular and convenient method involves the use of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate. This generates the active Cu(I) species in the reaction mixture.
Ligands are often employed to stabilize the copper(I) catalyst, prevent its disproportionation, and enhance its catalytic activity. Examples include nitrogen-based ligands like 1,10-phenanthroline (B135089) and tris(triazolyl) ligands.
The reaction is typically carried out in a range of solvents, including water, t-BuOH/water mixtures, and various organic solvents like dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Reactions are often run at room temperature, although gentle heating can sometimes be used to accelerate the reaction.
Table 1: Representative Catalytic Systems and Conditions for CuAAC
| Copper Source | Ligand/Additive | Solvent System | Temperature | Reference |
| CuI | Diisopropylethylamine, Acetic Acid | - | Room Temp. | |
| CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O | Room Temp. | |
| CuCl | - | CH₂Cl₂ | 50 °C | |
| CuBr | NHC-based ligand | Neat | Room Temp. | |
| CuI | 1,10-Phenanthroline | - | - | |
| CuSO₄ + Na Ascorbate | tris-trz-PEG | Water | 30-35 °C |
Alternative and Complementary Cycloaddition Approaches
While CuAAC is the predominant method, other cycloaddition strategies exist for the formation of 1,2,3-triazoles.
Metal-Free Azide-Alkyne Cycloadditions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that circumvents the need for a metal catalyst, which can be advantageous in biological systems where copper toxicity is a concern. This reaction relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the cycloaddition with an azide.
The mechanism of SPAAC is a true 1,3-dipolar cycloaddition, but the activation energy is significantly lowered by the release of ring strain in the transition state. While highly effective, SPAAC is generally employed for more complex molecules and bioconjugation applications due to the synthetic effort required to prepare the strained alkynes. For a simple molecule like this compound, the thermal Huisgen cycloaddition would be the more direct metal-free approach, although it lacks the regioselectivity of CuAAC.
Other 1,3-Dipolar Cycloaddition Reactions Leading to 1,2,3-Triazole Formation
The classical Huisgen 1,3-dipolar cycloaddition is the parent reaction for both CuAAC and SPAAC. It involves the thermal reaction of an azide and an alkyne. However, this method generally requires harsh conditions (high temperatures) and often results in a mixture of 1,4- and 1,5-disubstituted triazole isomers, making it less desirable for applications where regiochemical purity is crucial.
The regioselectivity of the thermal cycloaddition can be influenced by the electronic properties of the substituents on both the azide and the alkyne. Generally, electron-withdrawing groups on the alkyne can facilitate the reaction. However, the control over regioselectivity is not as absolute as in the copper-catalyzed version. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another metal-catalyzed variant that notably yields the 1,5-disubstituted triazole isomer, complementing the regioselectivity of CuAAC.
Multi-Component Reactions for Expedited Synthesis of Triazole Scaffolds
Multi-component reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules like this compound from simple starting materials in a single step. The most prominent MCR for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the coupling of an azide and a terminal alkyne.
In the context of synthesizing this compound, the key starting materials would be benzyl propargyl ether (the alkyne component) and an azide source, such as sodium azide, along with an organic halide or another suitable electrophile. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts like copper(II) sulfate with a reducing agent such as sodium ascorbate.
The versatility of this approach allows for the introduction of various substituents on the triazole ring, depending on the choice of the starting azide and alkyne. This method is highly valued for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.
Table 1: Representative Catalysts and Conditions for CuAAC Reactions
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | >90 |
| CuI | - | THF, DMF | 25-60 | 85-95 |
| Copper Nanoparticles | - | H₂O, Ethanol | 25-80 | >90 |
| [Cu(PPh₃)₃Br] | - | Toluene | 80-100 | 80-90 |
This table presents typical conditions for the copper-catalyzed azide-alkyne cycloaddition, which is a general method applicable to the synthesis of 1,2,3-triazoles.
Green Chemistry Approaches in the Synthesis of the Chemical Compound
Green chemistry principles are increasingly being integrated into the synthesis of 1,2,3-triazoles to reduce the environmental footprint of chemical processes. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent Selection and Environmentally Benign Media
The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of triazoles often employ volatile organic compounds (VOCs) like dichloromethane, toluene, and tetrahydrofuran (THF), which pose environmental and health risks. To mitigate these issues, research has focused on the use of environmentally benign media.
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The CuAAC reaction is often compatible with aqueous solvent systems, particularly when using water-soluble ligands to stabilize the copper catalyst. Other green solvent alternatives include polyethylene (B3416737) glycol (PEG), ionic liquids (ILs), and deep eutectic solvents (DESs). These solvents are often recyclable and can enhance reaction rates and selectivity.
Table 2: Comparison of Green Solvents for Triazole Synthesis
| Solvent | Key Advantages | Potential Drawbacks |
| Water | Non-toxic, non-flammable, inexpensive | Poor solubility of some organic substrates |
| Polyethylene Glycol (PEG) | Recyclable, non-toxic, thermally stable | High viscosity, potential product separation challenges |
| Ionic Liquids (ILs) | Recyclable, low vapor pressure, tunable properties | Higher cost, potential toxicity of some ILs |
| Deep Eutectic Solvents (DESs) | Biodegradable, inexpensive, easy to prepare | Can be viscous, limited thermal stability for some |
This table outlines the advantages and disadvantages of common green solvents used in the synthesis of 1,2,3-triazoles.
Microwave-Assisted and Ultrasound-Assisted Synthesis
To enhance reaction efficiency and reduce energy consumption, microwave irradiation and ultrasound have emerged as powerful tools in the synthesis of 1,2,3-triazoles.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of the azide-alkyne cycloaddition. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly reduced reaction times, from hours to minutes. This technique can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.
Table 3: Comparison of Conventional vs. Energy-Efficient Synthesis Methods
| Method | Typical Reaction Time | Energy Input | Key Advantage |
| Conventional Heating | Hours to Days | High | Simple setup |
| Microwave-Assisted | Minutes | Moderate | Rapid heating, high yields |
| Ultrasound-Assisted | Minutes to Hours | Low | Enhanced mass transfer, mild conditions |
This table provides a general comparison of reaction parameters for different heating methods in the synthesis of 1,2,3-triazoles.
Chemical Transformations and Derivatization of the Chemical Compound
Functional Group Interconversions on the Triazole Ring
The 1,2,3-triazole ring, while aromatic, is amenable to several functional group interconversions, particularly at its nitrogen atoms. The parent NH-triazole, formed after the removal of a protecting group, is a key intermediate. The nucleophilicity of the triazole nitrogens allows for reactions like N-alkylation and N-acylation.
The alkylation of NH-1,2,3-triazoles can lead to a mixture of N1 and N2 substituted isomers. nih.govresearchgate.net Generally, N1 alkylation is considered the kinetic product due to higher electron density, while the N2-substituted isomer is often the more thermodynamically stable product. researchgate.net The regioselectivity of these reactions is highly dependent on the steric and electronic nature of both the triazole substituents and the alkylating agent, as well as the reaction conditions. researchgate.netnih.gov For instance, gold-catalyzed alkylation using vinyl ethers has been developed as a method for the N2-selective substitution of NH-1,2,3-triazoles. nih.gov The presence of bulky substituents at the C4 and C5 positions of the triazole can sterically hinder attack at N1 and N3, thereby favoring N2 alkylation. researchgate.net Another strategy to achieve N2 selectivity is the use of a removable directing group, such as bromine, at the C4 position. organic-chemistry.org
N-acylation of NH-1,2,3-triazoles typically favors the formation of N2-acyl isomers. rsc.org However, under certain conditions, an equilibrium between N1- and N2-acyltriazoles can be established. rsc.orgrsc.org This interconversion is significant, as N1-acyl-1,2,3-triazoles are prone to denitrogenative ring-opening transformations, a reaction not typically observed with their N2-acyl counterparts. rsc.orgrsc.org This reactivity allows for the synthesis of other valuable structures, such as β-enamido halides and triflates, from NH-triazoles. rsc.org
Furthermore, functional groups on the carbon atoms of the triazole ring can be modified. For example, a 5-iodo-1,2,3-triazole can undergo Suzuki coupling reactions with various boronic acids to introduce aryl and alkenyl substituents at the C5 position, demonstrating the versatility of the triazole core for further derivatization. nih.gov
Modifications of the Benzyloxy Moiety
The benzyloxy group offers additional sites for chemical modification, including the aromatic benzyl (B1604629) ring and the methylene (B1212753) linker.
Aromatic Substitutions on the Benzyl Ring
The phenyl ring within the benzyloxy moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. These substitutions can modify the electronic properties and steric profile of the entire molecule. For instance, the synthesis of derivatives with substituted phenyl rings is a common strategy in the development of bioactive compounds. nih.govnih.gov The position of substituents on the phenyl ring can be critical for biological activity. Studies on benzimidazole/1,2,3-triazole hybrids have shown that the type and position of substituents on a phenyl ring attached to the triazole nitrogen are essential for antiproliferative action. nih.gov For example, a nitro group at the 3-position was found to be more conducive to activity than one at the 4-position. nih.gov
Chemical Transformations of the Methylene Linker
The most significant transformation of the benzyloxy moiety is the cleavage of the benzyl ether to unmask the primary alcohol, 4-(hydroxymethyl)-1H-1,2,3-triazole. This debenzylation is a key deprotection step, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C). thieme-connect.com This reaction is generally efficient for triazoles with oxygen-containing substituents. thieme-connect.com The resulting hydroxymethyl group is a versatile handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification and etherification reactions to build larger molecules.
While less common, direct functionalization of the benzylic C-H bond of the methylene linker is also possible through modern synthetic methods. Photoredox catalysis, for example, can enable the oxidation of benzylic C-H bonds to form carbonyls or introduce other functional groups, representing a potential route for derivatization. rsc.orgmdpi.com
Formation of Conjugates and Hybrid Systems Incorporating the Chemical Compound
The 1,2,3-triazole ring, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is an exceptionally popular and robust linker for creating complex molecular architectures. nih.govresearchgate.net The 4-[(benzyloxy)methyl]-1H-1,2,3-triazole scaffold, or its precursors (benzyl propargyl ether and an organic azide), is frequently used to connect different pharmacophores or molecular fragments, leading to the formation of conjugates and hybrid systems. mdpi.comnih.gov
The generation of these conjugates relies on the facile and regioselective nature of the CuAAC reaction, which reliably connects a terminal alkyne (such as benzyl propargyl ether) with an azide-functionalized molecule to exclusively form the 1,4-disubstituted triazole isomer. nih.govthieme-connect.denih.gov This modular approach allows for the creation of large libraries of diverse compounds for biological screening. thieme-connect.de
Regiochemical Control in Derivatization
Regioselectivity is a critical aspect of both the initial synthesis of the triazole ring and its subsequent derivatization.
Synthesis of the Triazole Ring: The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne can, without a catalyst, produce a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govrsc.org The development of catalysts has provided exceptional control over the outcome.
1,4-Regioisomer: The use of a copper(I) catalyst, central to "click chemistry," almost exclusively yields the 1,4-disubstituted 1,2,3-triazole. nih.govtandfonline.comrsc.org This high regioselectivity is a cornerstone of its widespread use.
1,5-Regioisomer: Conversely, ruthenium-based catalysts, such as [Cp*RuCl(PPh₃)₂], direct the cycloaddition to selectively produce the 1,5-disubstituted isomer. thieme-connect.comnih.gov
Derivatization of the Triazole Ring: As discussed in section 3.1, the alkylation of an NH-1,2,3-triazole can result in a mixture of N1 and N2 isomers. nih.gov Achieving regiochemical control in this step is a significant synthetic challenge. The regioselectivity is influenced by several factors:
Substituents: The electronic and steric properties of the substituents at the C4 and C5 positions of the triazole ring play a crucial role. nih.govmdpi.com For example, the reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride (B1222165) shows regioselectivity, with the C5 ester group being more reactive due to lower electron density. mdpi.com
Reaction Conditions: The choice of solvent, temperature, and catalyst can heavily influence the isomeric ratio. organic-chemistry.org Gold catalysis has been shown to favor N2 alkylation, nih.gov while specific conditions can be optimized to direct substitution to either nitrogen. nih.govorganic-chemistry.org
The ability to control the regiochemical outcome at each stage of synthesis and derivatization is paramount for the rational design and unambiguous synthesis of complex molecules based on the 4-[(benzyloxy)methyl]-2H-1,2,3-triazole framework.
Interactive Table of Derivatization Reactions
| Section | Transformation Type | Reagents/Conditions | Product Type | Key Finding |
| 3.1 | N-Alkylation | Alkyl halides, K₂CO₃, DMF | N1/N2-alkylated triazoles | N2-alkylation is favored by bulky C4/C5 groups or directing groups like bromine. researchgate.netorganic-chemistry.org |
| 3.1 | N-Acylation | Acyl halides | N2-acyl triazoles (major) | N1/N2 interconversion allows for denitrogenative ring cleavage from the N1 isomer. rsc.orgrsc.org |
| 3.2.2 | Debenzylation | H₂, Pd/C | 4-(hydroxymethyl)-1H-1,2,3-triazole | Efficiently unmasks the primary alcohol for further functionalization. thieme-connect.com |
| 3.3 | Conjugation (CuAAC) | Azide, Alkyne, Cu(I) catalyst | 1,4-disubstituted triazole hybrid | A robust and modular method to link the triazole to other molecular fragments. nih.govresearchgate.net |
| 3.4 | Ring Synthesis (RuAAC) | Azide, Alkyne, Ru catalyst | 1,5-disubstituted triazole | Provides complementary regioselectivity to the standard Cu(I)-catalyzed reaction. thieme-connect.comnih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole in solution. Analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional (2D) techniques, allows for the precise assignment of each atom within the molecule's framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton on the triazole ring (H-5) characteristically appears as a singlet. The five protons of the benzyl (B1604629) group's phenyl ring resonate in the aromatic region, while the two distinct methylene (B1212753) (CH₂) groups—the benzylic methylene and the methylene group attached to the triazole ring—appear as sharp singlets in the aliphatic region.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows distinct signals for the two carbons of the triazole ring, the carbons of the benzyl group, and the two methylene carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm assignments. An HSQC experiment would show correlations between the protons and the carbons they are directly attached to, for instance, linking the methylene proton signals to their corresponding carbon signals.
Representative NMR Data:
| ¹H NMR Spectral Data (400 MHz, CDCl₃) | ||
|---|---|---|
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| 7.68 | Singlet | 1H, C5-H of triazole |
| 7.38–7.28 | Multiplet | 5H, Phenyl group |
| 4.75 | Singlet | 2H, CH₂ attached to triazole |
| 4.61 | Singlet | 2H, Benzylic CH₂ |
| ¹³C NMR Spectral Data (101 MHz, CDCl₃) | |
|---|---|
| Chemical Shift (δ) [ppm] | Assignment |
| 144.1 | C4 of triazole |
| 137.4 | Quaternary C of phenyl |
| 135.2 | C5 of triazole |
| 128.7 | CH of phenyl |
| 128.2 | CH of phenyl |
| 128.0 | CH of phenyl |
| 72.6 | Benzylic CH₂ |
| 64.9 | CH₂ attached to triazole |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful tool for confirming the elemental composition.
Using electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion is compared to the calculated theoretical mass for the chemical formula C₁₀H₁₁N₃O. For instance, the calculated exact mass for the [M+H]⁺ ion is 190.0924, and experimental HRMS data typically confirms this value with high precision (e.g., found 190.0926), validating the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds.
The IR spectrum of this compound displays several characteristic absorption bands. A weak band around 3140 cm⁻¹ is characteristic of the C-H stretching vibration of the triazole ring. Aromatic C-H stretching vibrations from the benzyl group appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the two methylene groups is observed as bands in the 2980-2850 cm⁻¹ region. The presence of the C-O-C ether linkage is confirmed by a strong absorption band typically found in the 1150-1080 cm⁻¹ range.
Key IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3140 | C-H Stretch | Triazole Ring |
| ~3033 | C-H Stretch | Aromatic (Phenyl) |
| ~2927 | C-H Stretch | Aliphatic (CH₂) |
| ~1595 | C=C Stretch | Aromatic Ring |
| ~1098 | C-O-C Stretch | Ether |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound. If such a crystal can be grown, its diffraction pattern under X-ray irradiation allows for the calculation of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This analysis would unambiguously confirm the connectivity and distinguish the 2H-isomer from other possible isomers, such as the 1H-isomer. As of current literature, a public crystal structure determination for the specific 2H-isomer, this compound, is not widely reported, which is common for compounds that exist as oils or are challenging to crystallize under standard laboratory conditions.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the isolation and purity verification of this compound following its synthesis.
Purification: Flash column chromatography using silica (B1680970) gel is the most common method for purifying this compound on a preparative scale. The crude product is loaded onto a column, and a solvent system (eluent), typically a mixture of ethyl acetate (B1210297) and hexane, is passed through. The components of the mixture separate based on their differing affinities for the silica gel stationary phase, allowing for the isolation of the pure triazole.
Purity Assessment: The purity of the isolated compound is routinely assessed using Thin-Layer Chromatography (TLC). A small spot of the compound on a TLC plate develops in a specific solvent system, and its retention factor (Rf) value is determined. A single spot on the TLC plate is an indicator of purity. For more rigorous quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be utilized, where the compound would ideally show a single peak at a characteristic retention time.
Theoretical and Computational Studies of the Chemical Compound
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations are essential for elucidating the electronic landscape of the 1,2,3-triazole core. The 1,2,3-triazole ring is recognized as a basic aromatic heterocyclic scaffold. researchgate.net Its aromaticity stems from a delocalized 6π electron system within the five-membered ring, where all constituent carbon and nitrogen atoms are sp² hybridized. researchgate.netnih.gov One nitrogen atom is considered pyrrole-like, contributing its lone pair to the aromatic system, while the other two are pyridine-like. nih.gov
Density Functional Theory (DFT) is a commonly employed method to explore the electronic structure of triazole derivatives. researchgate.netmdpi.com Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p) or 6-311G(d,p), provide key electronic parameters. researchgate.netrsc.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Analysis of the electrostatic potential (ESP) distribution reveals the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. acs.org For the 1,2,3-triazole ring, the nitrogen atoms typically exhibit negative electrostatic potential due to their lone pair electrons. acs.org
Studies comparing 1,2,3- and 1,2,4-triazoles have shown that the 1,2,3-isomer is a highly polar molecule, a characteristic attributed to its specific arrangement of nitrogen atoms and the resulting charge distribution. nih.gov This inherent polarity, with a calculated dipole moment of approximately 5 Debye, allows the triazole ring to actively participate in dipole-dipole interactions. mdpi.com
Table 1: Key Electronic Properties of the 1,2,3-Triazole Scaffold
| Property | Description | Computational Finding |
|---|---|---|
| Hybridization | Atomic orbital state of ring atoms | All five atoms (2 Carbon, 3 Nitrogen) are sp² hybridized. researchgate.netnih.gov |
| Aromaticity | Hückel's rule compliance | Contains a 6π delocalized electron system, confirming aromatic character. nih.gov |
| Ionization Energy | Energy required to remove an electron | The ionization energy for 1,2,3-triazole is reported as 10.06 eV. researchgate.net |
| Dipole Moment | Measure of molecular polarity | High, calculated to be approximately 5 Debye. mdpi.com |
| Frontier Orbitals | HOMO-LUMO gap | The energy gap is a key descriptor of chemical reactivity and stability. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For substituted triazoles like 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole, the flexibility arises from the rotation around single bonds, particularly within the (benzyloxy)methyl substituent.
Computational studies using quantum chemical methods can scan the potential energy surface to locate energy minima corresponding to stable conformers. rsc.orgresearchgate.net Research on 1,4-disubstituted 1,2,3-triazole amino acids has shown that they possess a significantly lower number of stable conformers compared to their 1,5-disubstituted counterparts. rsc.orgresearchgate.net Specifically, the 1,4-substituted variant was found to have only four major conformers, which lack strong intra-residual interactions, suggesting a preference for more extended structures. rsc.orgresearchgate.net This contrasts with the nine conformers found for the 1,5-isomer, which can adopt a greater variety of secondary structures. rsc.orgresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a protein. researchgate.nettandfonline.com These simulations are used to assess the stability of different conformations and the flexibility of the molecule. researchgate.net By running simulations for durations often in the nanosecond range, researchers can observe how the molecule fluctuates and interacts with its surroundings, providing insights into its dynamic behavior in a physiological context. researchgate.netnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from MD trajectories to quantify the stability of the molecule and the mobility of its constituent atoms, respectively. researchgate.net
Table 2: Conformational Comparison of Substituted 1,2,3-Triazoles
| Isomer | Number of Calculated Conformers | Structural Characteristics | Reference |
|---|---|---|---|
| 1,4-disubstituted | 4 | Lacks strong intra-residual interactions; prefers extended and bent conformers. | rsc.orgresearchgate.net |
| 1,5-disubstituted | 9 | Relative energies are close; allows for greater structural diversity (turn, helix, zig-zag). | rsc.orgresearchgate.net |
Prediction of Reactivity and Reaction Pathways
Theoretical calculations are instrumental in predicting the chemical reactivity and elucidating potential reaction pathways for the synthesis of this compound. The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, derived from DFT calculations, helps identify the most reactive sites within the molecule. researchgate.netacs.org
The primary and most efficient synthetic route to 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comnih.gov This reaction involves a 1,3-dipolar cycloaddition between a terminal alkyne and an organic azide (B81097), which proceeds with high regioselectivity to yield the 1,4-isomer. nih.govresearchgate.net Computational studies have investigated the multi-stage mechanism of this reaction, which proceeds through the formation of an intermediate copper acetylenide. nih.gov
Alternative pathways have also been explored. For instance, theoretical calculations and NMR have been used to study the Boulton–Katritzky rearrangement, a process that can convert other heterocyclic systems into 1,2,3-triazoles under basic or acidic conditions. beilstein-journals.org The proposed mechanism involves the generation of an anion, followed by intramolecular recyclization and opening of the initial ring to form the triazole structure. beilstein-journals.org DFT calculations are also employed to confirm that optimized molecular structures of newly synthesized triazole derivatives are stable, which is verified by the absence of imaginary frequencies in the calculated vibrational spectra. acs.org
Ligand-Protein Interaction Modeling (excluding specific biological outcomes)
Molecular docking and molecular dynamics (MD) simulations are the principal computational tools for modeling the interaction between a ligand, such as this compound, and a protein target. These methods predict the preferred binding orientation and affinity of the ligand within the protein's active site.
Molecular docking algorithms place the ligand into the binding site of a protein and score the different poses based on factors like electrostatic and van der Waals interactions. jocpr.com The results provide a static snapshot of the most probable binding mode. Studies on various 1,2,3-triazole derivatives have shown that the triazole ring can engage in several types of noncovalent interactions with amino acid residues. nih.gov These include:
Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzyl (B1604629) group and the core ring structure can form favorable contacts with nonpolar residues.
π-π Stacking: The aromatic triazole and benzyl rings can stack with the side chains of aromatic amino acids like tyrosine, phenylalanine, and tryptophan. researchgate.net
Following docking, MD simulations are often performed on the ligand-protein complex to assess its stability and dynamic behavior in a more realistic, solvated environment. researchgate.netnih.gov These simulations can confirm whether the binding pose predicted by docking is maintained over time and provide a more detailed understanding of the molecular interactions. nih.gov Binding free energy calculations can further refine the prediction of binding affinity. researchgate.net A data-mining study of 220 protein-ligand co-crystal structures revealed that the 1,2,3-triazole scaffold exhibits diverse and preferred interactions, confirming its role as an interactive scaffold rather than just a simple linker. nih.gov
Table 3: Common Interactions Between 1,2,3-Triazole Scaffolds and Protein Residues
| Interaction Type | Description | Key Amino Acids |
|---|---|---|
| Hydrogen Bonds | Electrostatic attraction between H and N atoms. | Polar/charged residues (e.g., Lysine, Serine, Glutamine). nih.govjocpr.com |
| π-π Stacking | Noncovalent interaction between aromatic rings. | Tyrosine (TYR), Phenylalanine (PHE), Tryptophan (TRP). researchgate.net |
| Hydrophobic Interactions | Interactions between nonpolar groups. | Leucine (LEU), Isoleucine (ILE), Valine (VAL). researchgate.net |
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. DFT calculations are widely used to predict NMR chemical shifts and IR vibrational frequencies for triazole derivatives. researchgate.netepstem.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.netmdpi.com For 1,4-disubstituted 1,2,3-triazoles, the chemical shift of the C5 proton (H5) typically appears as a singlet in the range of 8.00–8.75 ppm. nih.gov The corresponding C5 carbon signal is found significantly upfield, around 122–127 ppm, while the substituted C4 carbon appears further downfield (139–148 ppm). nih.gov These distinct chemical shifts are a reliable way to distinguish between 1,4- and 1,5-isomers. capes.gov.br Theoretical calculations performed in a simulated solvent (e.g., DMSO) can be compared directly with experimental spectra to confirm the structure of synthesized compounds. epstem.net
IR Spectroscopy: Theoretical vibrational analysis helps in the assignment of experimental IR spectra. nih.govepstem.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. epstem.net For the 1,2,3-triazole ring, characteristic vibrational bands can be assigned. The C-H stretching vibrations of the triazole ring are typically observed between 3088–3146 cm⁻¹. researchgate.net The N=N stretching modes are found around 1300 cm⁻¹, while C=C stretching vibrations of the triazole ring are assigned in the 1448-1522 cm⁻¹ region. mdpi.comresearchgate.net
Table 4: Predicted Spectroscopic Data for 1,4-Disubstituted 1,2,3-Triazole Scaffolds
| Spectroscopy | Feature | Predicted/Typical Range (ppm or cm⁻¹) | Reference |
|---|---|---|---|
| ¹H NMR | H5 proton of triazole ring | 8.00 - 8.75 | nih.gov |
| ¹³C NMR | C5 carbon of triazole ring | 122.46 - 127.49 | nih.gov |
| ¹³C NMR | C4 carbon of triazole ring | 139.27 - 148.64 | nih.gov |
| IR | C-H stretching (aromatic ring) | 3000 - 3100 | researchgate.net |
| IR | C-H stretching (triazole ring) | 3088 - 3146 | researchgate.net |
| IR | C=N / C=C stretching (ring) | 1448 - 1522 | researchgate.net |
| IR | N=N stretching (ring) | ~1300 - 1346 | mdpi.com |
Research Applications of the Chemical Compound As a Chemical Building Block and Scaffold
Role in Modular Synthetic Strategies and Combinatorial Chemistry for Library Generation
The 1,2,3-triazole core of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is a cornerstone of modular synthetic strategies, most notably "click chemistry". mdpi.com The high efficiency, selectivity, and biocompatibility of the CuAAC reaction allow for the rapid and reliable connection of molecular fragments, making it an ideal tool for combinatorial chemistry and the generation of diverse compound libraries. nih.govresearchgate.net This approach has been widely adopted in drug discovery to create large collections of novel molecules for biological screening. ekb.eg
The synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, for instance, utilizes the CuAAC to produce inhibitors of cancer cell growth. nih.gov This modular approach allows for systematic variations of the substituents on the triazole scaffold, enabling comprehensive structure-activity relationship (SAR) studies. nih.gov The ability to easily generate a multitude of derivatives is a key advantage in optimizing the biological activity of a lead compound.
A general representation of the modular synthesis of 1,4-disubstituted 1,2,3-triazoles is depicted below:
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst | Product (1,2,3-Triazole) |
| Propargyl alcohol derivatives | Benzyl (B1604629) azide (B81097) derivatives | Cu(I) | 1,4-disubstituted 1,2,3-triazoles |
| Terminal alkynes | Organic azides | Cu(I) | Diverse triazole library |
The straightforward and high-yielding nature of this reaction facilitates the automated or parallel synthesis of compound libraries, significantly accelerating the drug discovery process.
Application as a Linker in Bioconjugation and Macromolecular Assembly
The stability and bioorthogonality of the 1,2,3-triazole linkage make it an excellent choice for bioconjugation and the assembly of complex macromolecules. nih.govresearchgate.net The triazole ring is not naturally present in biological systems and is resistant to enzymatic cleavage, hydrolysis, and redox reactions under physiological conditions, ensuring the integrity of the resulting conjugate. nih.govnih.gov
In peptide science, the 1,2,3-triazole ring serves as a robust bioisostere for the amide bond. nih.gov Replacing a peptide bond with a triazole can enhance the metabolic stability of peptides, a crucial factor for their therapeutic application. nih.gov The triazole moiety can also act as a linker to attach peptides to other molecules, such as fluorescent probes or drug molecules, without significantly altering their biological activity. nih.gov The CuAAC reaction allows for the site-specific modification of peptides and amino acids that have been functionalized with either an azide or an alkyne group. frontiersin.org
| Biomolecule | Modification | Application |
| Peptides | Amide bond replacement with 1,2,3-triazole | Enhanced metabolic stability, peptidomimetics |
| Amino Acids | Side-chain modification with triazole linker | Attachment of probes, drug delivery |
The "click" chemistry approach has been successfully applied to the modification of nucleic acids and oligonucleotides. nih.gov The introduction of triazole linkages into the backbone or as a modification on the nucleobase can impart novel properties to the nucleic acid. For example, triazole-modified siRNAs have been developed to improve their pharmacokinetic properties for therapeutic applications. nih.gov Furthermore, the triazole linker can be used to attach labels, such as fluorophores or biotin (B1667282), to DNA and RNA for diagnostic purposes. nih.gov The ability to create artificial DNA linkages using click chemistry that are tolerated by cellular machinery opens up new avenues for genetic engineering and synthetic biology. nih.gov
| Nucleic Acid Type | Modification | Purpose |
| siRNA | Triazole backbone linkage | Improved pharmacokinetic properties |
| DNA/RNA | Attachment of labels via triazole linker | Diagnostics, imaging |
| DNA | Artificial triazole internucleotide linkage | Synthetic biology, genetic engineering |
Integration into Polymeric Structures and Dendrimers
The versatility of the CuAAC reaction extends to polymer chemistry, where it is used for the synthesis of well-defined polymeric structures and dendrimers. The high efficiency of the reaction allows for the post-polymerization modification of polymers, enabling the introduction of various functional groups. The 1,2,3-triazole unit can be incorporated into the polymer backbone or as a pendant group, influencing the material's properties.
Dendrimers, which are highly branched, monodisperse macromolecules, can be synthesized using a modular approach employing the CuAAC reaction. The triazole linkage provides a stable and precise connection point for the iterative growth of dendritic branches. The benzyloxy group in this compound can be further functionalized to create complex, multifunctional dendritic architectures.
Utility in Supramolecular Chemistry and Host-Guest Systems
In supramolecular chemistry, the 1,2,3-triazole ring is a valuable component in the construction of host-guest systems and other complex assemblies. The triazole unit can participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and self-assembly processes. nih.gov The defined geometry of the triazole ring allows for the precise design of molecular clefts and cavities for the selective binding of guest molecules.
Derivatives of 1,2,3-triazoles have been incorporated into macrocycles and other supramolecular structures that can selectively bind ions or small organic molecules. The benzyloxy substituent of this compound can also play a role in directing the self-assembly process through additional non-covalent interactions.
Chemical Design in Catalysis and Coordination Chemistry (as a Ligand)
The nitrogen atoms of the 1,2,3-triazole ring can act as donor sites for metal ions, making triazole-containing molecules effective ligands in catalysis and coordination chemistry. frontiersin.org The resulting metal complexes have shown catalytic activity in a variety of organic transformations. For example, copper(I) complexes with triazole-based ligands are themselves catalysts for the CuAAC reaction. nih.gov
Furthermore, ruthenium complexes bearing triazole-derived ligands have been investigated for their catalytic activity in various transformations. nih.gov The electronic and steric properties of the triazole ligand can be fine-tuned by modifying the substituents on the triazole ring, such as the benzyloxymethyl group, thereby influencing the reactivity and selectivity of the metal catalyst. cnr.it
Applications in Material Science and Surface Modification
The 1,2,3-triazole motif is a key component in modern material science, prized for its high chemical stability, polarity, and ability to form hydrogen bonds. While direct applications of 4-[(benzyloxy)methyl]-1H-1,2,3-triazole in final material structures are not extensively documented, its role as a precursor is crucial for creating functional polymers and modifying surfaces.
The primary strategy involves using the benzyloxymethyl group as a latent hydroxyl group. The benzyl ether is a robust protecting group that is stable under various reaction conditions, including those used for polymerization. This allows for the incorporation of the triazole unit into a polymer backbone or as a pendant group. Subsequent deprotection, typically via catalytic hydrogenation, unmasks the primary alcohol (4-hydroxymethyl-1H-1,2,3-triazole). This newly exposed hydroxyl group provides a reactive site for further functionalization, such as grafting other polymers, attaching bioactive molecules, or altering the material's surface properties (e.g., hydrophilicity).
For instance, polymers incorporating 1,2,3-triazole units in their backbone are noted for their unique properties, including their potential use as new functional polymers. scribd.com The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents highlights the adaptability of triazole-based monomers in creating new materials with tailored properties. scribd.com The benzyloxy-protected precursor ensures that the reactive hydroxyl group does not interfere with the initial polymerization process.
This building block approach enables the precise engineering of material properties. The stable triazole ring contributes to the thermal and chemical resistance of the resulting material, while the eventual hydroxyl group offers a point of attachment for tailoring surface energy, biocompatibility, or sensor capabilities.
Table 1: Role of 4-[(Benzyloxy)methyl]-1H-1,2,3-triazole in Material Science
| Feature | Role in Material Synthesis | Resulting Functionality |
| 1,2,3-Triazole Core | Provides a stable, aromatic, and polar structural unit for incorporation into polymer chains. | Enhances thermal stability, chemical resistance, and specific interactions within the material. |
| Benzyloxymethyl Group | Acts as a protected hydroxyl group, preventing unwanted side reactions during polymerization. | Allows for controlled synthesis and subsequent modification of the material. |
| Deprotection (to -CH₂OH) | Unmasks a reactive hydroxyl group on the polymer or surface after initial synthesis. | Creates a functional handle for grafting, cross-linking, or surface energy modification. |
Design of Functional Scaffolds for Chemical Probes and Tags
In the realm of chemical biology and diagnostics, the design of highly specific and stable molecular tools is paramount. The 1,2,3-triazole ring is considered a privileged scaffold due to its bio-inertness and its ability to act as a bioisostere for the amide bond. nih.gov The compound 4-[(benzyloxy)methyl]-1H-1,2,3-triazole is an excellent starting point for constructing such functional scaffolds.
The synthesis of chemical probes and tags often requires a modular approach, where different functional components (e.g., a reporter group, a binding moiety, and a linker) are assembled. The creation of 4-[(benzyloxy)methyl]-1H-1,2,3-triazole via click chemistry allows for the straightforward connection of two molecular fragments. The resulting triazole serves as a stable and rigid linker.
Following the construction of the core scaffold, the benzyloxy group can be selectively removed to reveal the hydroxymethyl group. This hydroxyl function serves as a crucial handle for attaching other molecular entities. For example, it can be oxidized to an aldehyde for bioconjugation reactions or esterified to link to fluorescent dyes, biotin tags, or drug molecules. Research into halomethyl-triazoles for site-selective protein modification demonstrates a similar strategy, where a 4-(hydroxymethyl)-1H-1,2,3-triazole derivative is synthesized and then converted to a reactive species to tag proteins. nih.govmdpi.com This highlights the importance of the hydroxymethyl group, and by extension its protected benzyloxy precursor, in creating functional probes. nih.govmdpi.com
This modularity and synthetic accessibility make the 4-[(benzyloxy)methyl]-1H-1,2,3-triazole scaffold a valuable platform for developing sophisticated chemical probes for studying biological systems, diagnostic imaging, and targeted drug delivery.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The primary route to 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov Future research, however, should focus on developing synthetic strategies for 4-[(benzyloxy)methyl]-2H-1,2,3-triazole that improve upon existing methods in terms of efficiency, cost-effectiveness, and environmental impact.
Key areas for development include:
Alternative Catalysis: While copper is effective, research into metal-free 1,3-dipolar cycloaddition reactions could provide more biocompatible and less toxic synthetic pathways. itmedicalteam.pl
Process Intensification: The use of non-conventional energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times, reduce side product formation, and improve yields for triazole synthesis. itmedicalteam.plnih.gov Applying these techniques to the synthesis of the title compound could offer significant advantages over traditional thermal methods. itmedicalteam.plnih.gov
| Methodology | Typical Conditions | Advantages for Future Research | Reference |
|---|---|---|---|
| Conventional CuAAC | CuSO₄/Sodium Ascorbate, t-BuOH/H₂O, 60-70 °C, 5-24h | Well-established, high regioselectivity. | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Aqueous NaOH, 3 min | Drastic reduction in reaction time, high yields. | nih.gov |
| Ultrasound-Assisted Synthesis | CuSO₄·5H₂O, t-BuOH/H₂O, Room Temperature | Energy efficiency, shorter reaction times, improved yields. | itmedicalteam.pl |
| Metal-Free Synthesis | DBU, activated C-H acids | Avoids potentially toxic metal catalysts. | itmedicalteam.pl |
Exploration of Diverse Chemical Transformations at the Benzyloxy and Triazole Moieties
The this compound scaffold contains several reactive sites amenable to further chemical modification. Future studies should systematically explore these transformations to generate a diverse library of analogues.
Triazole Ring Functionalization: The nitrogen atoms of the triazole ring can be selectively alkylated or arylated. nih.gov For instance, reactions with electrophiles like alkyl halides or activated aromatic systems can yield N1 or N2 substituted isomers, profoundly altering the molecule's spatial arrangement and electronic properties. nih.govrsc.org
Benzyloxy Moiety Modification: The phenyl ring of the benzyloxy group is a prime target for electrophilic aromatic substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic nature and steric profile of the entire molecule. nih.gov Furthermore, cleavage of the benzyl (B1604629) ether could provide a key intermediate, 4-(hydroxymethyl)-2H-1,2,3-triazole, for subsequent esterification or etherification reactions.
Side Chain Extension: The methyl group linking the benzyloxy and triazole moieties could be a point for functionalization, although this is chemically more challenging. Advanced radical-based or metal-catalyzed C-H activation strategies could be explored for this purpose.
| Molecular Moiety | Reaction Type | Potential Reagents | Expected Outcome | Reference |
|---|---|---|---|---|
| Triazole Ring | N-Alkylation / N-Arylation | Benzyl halides, 2-chloropyridine | Generation of N1 and N2 regioisomers with new substituents. | nih.govnih.gov |
| Benzyloxy Phenyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Acyl chlorides | Introduction of functional groups to tune electronic properties. | nih.gov |
| Benzyloxy Group | Hydrogenolysis | H₂, Pd/C | Formation of a primary alcohol for further derivatization. |
Integration into Advanced Functional Materials with Tunable Properties
The structural rigidity, stability, and capacity for hydrogen bonding make the 1,2,3-triazole ring an excellent component for constructing larger, functional molecular architectures. nih.gov Future research can focus on using this compound as a versatile building block or scaffold.
Hybrid Molecules: The compound can serve as a central scaffold to link different pharmacophores or functional units, a strategy employed in creating multi-target agents or complex molecular probes. mdpi.comnih.gov For example, it could be integrated into hybrid structures with benzimidazoles or carbazoles. nih.govnih.gov
Polymer and Material Science: The triazole moiety can be incorporated into polymer backbones or as pendant groups. Its dipolar nature and ability to coordinate with metal ions could be exploited to create materials with tunable optical, electronic, or self-assembly properties.
Scaffold Hopping: In medicinal chemistry, the core structure can be used in "scaffold hopping" strategies, where it replaces a known chemical scaffold (e.g., a thiazole) to generate novel compounds with potentially different properties while maintaining key interaction points. nih.govrsc.orgresearchgate.net
Computational Design and Predictive Modeling for Chemical Property Optimization
Computational tools are indispensable for modern chemical research and offer a rational approach to designing derivatives of this compound with desired properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring a specific chemical property (e.g., solubility, binding affinity), QSAR models can be built to correlate structural features with that property. pandawainstitute.com These models can then predict the properties of yet-unsynthesized compounds, guiding synthetic efforts toward more promising candidates. pandawainstitute.com
Density Functional Theory (DFT): DFT calculations can be used to explore the fundamental electronic structure of the molecule and its derivatives. nih.gov This method can predict molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and chemical reactivity descriptors, offering insights into the molecule's stability and potential reaction pathways. nih.gov
Molecular Dynamics (MD) and Docking: For applications in chemical biology, molecular docking simulations can predict how derivatives might interact with macromolecular targets like proteins or nucleic acids. mdpi.comnih.gov Subsequent MD simulations can then assess the stability of these interactions over time, providing a more dynamic picture of the binding. pandawainstitute.com
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| QSAR | Guide rational design of new derivatives. | Correlates chemical structure with physical or biological properties. | pandawainstitute.com |
| DFT | Investigate electronic structure and reactivity. | HOMO/LUMO energies, electrostatic potential, reactivity indices. | nih.govnih.gov |
| Molecular Docking | Predict binding modes to macromolecules. | Binding affinity, interaction sites (e.g., hydrogen bonds, π-stacking). | mdpi.comnih.gov |
| Molecular Dynamics (MD) | Assess the stability of molecular complexes. | Conformational changes, stability of ligand-receptor interactions. | pandawainstitute.com |
Expanded Application as a Bioisostere in Chemical Biology Investigations
The 1,2,3-triazole ring is a well-regarded bioisostere, a chemical group that can replace another while retaining or modulating desired physicochemical properties. unimore.it Its structural features—rigidity, planarity, hydrogen bond accepting ability, and a significant dipole moment—allow it to mimic other functional groups, most notably the amide bond. nih.govunimore.it
Future research should focus on the strategic use of the this compound core as a tool for chemical mimicry in probing biological systems.
Amide/Ester Bond Mimicry: The 1,4-disubstituted triazole ring is an excellent isostere for the trans-amide bond. Replacing a labile amide or ester linkage within a bioactive peptide or small molecule with this triazole can produce an analogue with enhanced metabolic stability against hydrolysis by proteases or esterases. unimore.it
Carboxylic Acid Isostere: When appropriately functionalized (e.g., with a hydroxyl group), the triazole ring can act as a bioisostere of the carboxylic acid group, mimicking its acidity and hydrogen bonding pattern but with different spatial and lipophilic characteristics. nih.govresearchgate.net
Modulation of Physicochemical Properties: Unlike a simple amide, the triazole ring cannot act as a hydrogen bond donor. This subtle difference can be exploited to investigate the importance of the N-H bond in ligand-receptor interactions. Furthermore, the triazole ring can alter a molecule's solubility, polarity, and conformational preferences, making it a valuable tool for lead optimization in drug discovery. unimore.it
Q & A
Q. What are the standard synthetic routes for 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" method. For example:
- React a terminal alkyne (e.g., propargyl benzyl ether) with an organic azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMSO or ethanol/water).
- Reflux for 4–18 hours, followed by purification via crystallization (e.g., water-ethanol mixtures) to achieve yields >65% .
Q. How is the compound characterized experimentally?
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy methyl protons at δ 4.4–5.3 ppm, triazole carbons at δ 128–158 ppm) .
- IR spectroscopy : Peaks for C-O (1274 cm⁻¹) and triazole C-N (1575 cm⁻¹) bonds .
- Melting point analysis : Compare observed values (e.g., 141–143°C) with literature to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in triazole synthesis?
- Catalyst tuning : Use Cu(I) complexes with stabilizing ligands (e.g., TBTA) to enhance reaction rates and selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .
- Temperature control : Lower temperatures (25–50°C) minimize thermal decomposition, while reflux (80–100°C) accelerates cycloaddition .
Q. What computational methods validate the electronic structure of this compound?
- Density Functional Theory (DFT) : Becke’s hybrid functional (e.g., B3LYP) calculates bond lengths, charge distribution, and frontier molecular orbitals. For example, exact-exchange terms improve accuracy in predicting atomization energies (average deviation: 2.4 kcal/mol) .
- X-ray crystallography : SHELX software refines crystal structures, confirming triazole ring planarity and benzyloxy group orientation .
Q. How do structural modifications influence biological activity?
- Bioisosteric replacements : Substitute the benzyloxy group with aryl thiazole or fluorophenyl moieties to enhance binding to targets (e.g., ionotropic glutamatergic receptors) .
- Structure-activity relationship (SAR) : Correlate substituent electronic properties (e.g., Hammett σ values) with activity using regression models. For example, electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported melting points or NMR data?
- Purity assessment : Recrystallize the compound using mixed solvents (e.g., ethanol/water) and re-measure melting points .
- Solvent effects in NMR : Compare spectra in CDCl₃ vs. DMSO-d₆; proton shifts vary due to hydrogen bonding .
Q. Why do computational and experimental bond lengths differ for the triazole ring?
- DFT limitations : Standard functionals may underestimate van der Waals interactions. Hybrid functionals with dispersion corrections (e.g., B3LYP-D3) reduce errors .
- Crystallographic artifacts : Thermal motion in X-ray data can distort bond lengths. Use high-resolution (<1.0 Å) datasets for accurate comparisons .
Methodological Tables
Table 1. Optimization of CuAAC Conditions for this compound
Table 2. Key Spectral Data for Characterization
| Technique | Observed Data | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 5.27 (s, 2H, -OCH₂Ph) | Benzyloxy methylene protons | |
| ¹³C NMR | δ 158.0 (C-e of triazole) | Triazole ring carbon | |
| IR | 1274 cm⁻¹ (C-O stretch) | Benzyloxy ether linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
